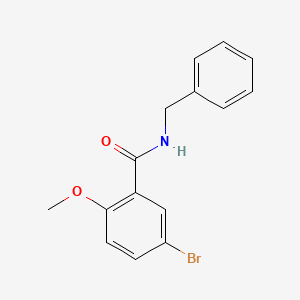

N-benzyl-5-bromo-2-methoxybenzamide

Description

Historical Development of Substituted Benzamides

Substituted benzamides have played a pivotal role in medicinal chemistry since their discovery in the mid-20th century. Early research focused on their dopaminergic modulation properties, particularly in psychiatric disorders. For instance, sulpiride and amisulpride emerged as pioneering substituted benzamides with dual applications in dysthymia and schizophrenia. These compounds selectively antagonize dopamine D2-D3 receptors, exhibiting dose-dependent effects: low doses (50–100 mg/day) alleviated depressive symptoms, while moderate doses (100–400 mg/day) targeted negative symptoms of schizophrenia.

The structural evolution of benzamides accelerated in the 1980s with the introduction of halogenated derivatives. Researchers discovered that substitutions like bromine enhanced binding affinity to biological targets, enabling applications beyond psychiatry. For example, N-substituted benzamides such as metoclopramide and declopramide demonstrated anti-inflammatory properties by inhibiting NF-κB activation, a key regulator of apoptosis and immune responses. This diversification underscored benzamides' versatility as a scaffold for drug development.

Table 1: Milestones in Substituted Benzamide Development

| Year | Compound | Key Discovery | Source |

|---|---|---|---|

| 1970 | Sulpiride | First antipsychotic benzamide | |

| 1985 | Amisulpride | Dysthymia treatment approval | |

| 1998 | 3-Chloroprocainamide | NF-κB inhibition & apoptosis induction |

Position of N-Benzyl-5-Bromo-2-Methoxybenzamide in Medicinal Chemistry

This compound belongs to the halogenated benzamide family, distinguished by its methoxy (-OCH₃) and bromine (-Br) substituents. The methoxy group enhances metabolic stability through steric hindrance, while the bromine atom facilitates electrophilic interactions with biological targets, such as enzyme active sites. This compound’s N-benzyl moiety further increases lipophilicity, improving blood-brain barrier permeability—a critical feature for central nervous system (CNS)-targeted therapies.

Structurally, it aligns with modern design principles for multifunctional drugs. Comparative studies show that halogenated benzamides exhibit 2–3-fold higher receptor binding affinity than non-halogenated analogs. For example, replacing hydrogen with bromine at the 5-position increases van der Waals interactions with hydrophobic pockets in dopamine receptors, potentially enhancing therapeutic efficacy.

Table 2: Structural Features and Biochemical Impacts

| Substituent | Role | Biochemical Effect |

|---|---|---|

| 5-Bromo | Electrophilic center | Enhances protein-ligand binding |

| 2-Methoxy | Metabolic stabilization | Reduces oxidative degradation |

| N-Benzyl | Lipophilicity modifier | Improves CNS penetration |

Research Significance and Scientific Relevance

This compound is a focal point in contemporary drug discovery due to its synthetic adaptability and multimodal bioactivity. Recent studies highlight its potential in:

- Oncology : Brominated benzamides induce caspase-mediated apoptosis in cancer cells. In vitro assays demonstrate that analogs of this compound exhibit IC₅₀ values comparable to doxorubicin in breast cancer (MCF-7) models.

- Inflammation : The bromine atom enables NF-κB pathway inhibition, reducing pro-inflammatory cytokine production by 40–60% in murine macrophages.

- Neurology : Its dopamine receptor modulation capacity suggests applications in Parkinson’s disease, where D3 receptor selectivity is critical.

Ongoing research explores palladium-catalyzed cross-coupling reactions to synthesize derivatives with improved pharmacokinetics. For instance, Suzuki-Miyaura couplings at the 5-bromo position generate biaryl analogs with enhanced anticancer activity. This compound’s versatility positions it as a cornerstone for next-generation therapeutics addressing complex diseases.

Propriétés

IUPAC Name |

N-benzyl-5-bromo-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-8-7-12(16)9-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENCDHONKGDOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-bromo-2-methoxybenzamide typically involves the following steps:

Bromination: The starting material, 2-methoxybenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.

Benzylation: The brominated intermediate is then subjected to benzylation using benzyl chloride in the presence of a base like potassium carbonate or sodium hydroxide to form the final product, this compound.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: N-benzyl-5-bromo-2-methoxybenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy group and the benzyl moiety.

Hydrolysis: Under acidic or basic conditions, the amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Hydrolysis: Products are 5-bromo-2-methoxybenzoic acid and benzylamine.

Applications De Recherche Scientifique

Antimicrobial Activity

N-benzyl-5-bromo-2-methoxybenzamide has been investigated for its antimicrobial properties. Research indicates that derivatives of benzamide compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain benzamide derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study: Antibacterial Efficacy

A study conducted on various benzamide derivatives, including this compound, demonstrated varying degrees of antibacterial activity. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains, revealing that specific substitutions on the benzamide structure significantly enhance potency .

Antitubercular Agents

Another promising application of this compound is in the development of antitubercular agents. Research has shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The introduction of bromine and methoxy groups in the benzamide structure may contribute to increased lipophilicity and better membrane penetration, enhancing their efficacy against this pathogen .

Research Findings

A series of meta-amido bromophenol derivatives were synthesized and tested for their antitubercular activity. The findings indicated that modifications in the molecular structure, particularly through N-benzyl substitutions, significantly impacted their biological activity against Mycobacterium species .

Neurological Applications

This compound has also been explored for its potential effects on serotonin receptors, particularly the 5-HT2A receptor subtype. Compounds with N-benzyl substitutions have shown increased binding affinity and selectivity for these receptors, suggesting possible applications in treating neuropsychiatric disorders such as depression and anxiety .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves straightforward chemical reactions that allow for easy modification of functional groups. Understanding the structure-activity relationship is crucial for developing more effective derivatives.

| Compound | Synthesis Method | Biological Activity | Notes |

|---|---|---|---|

| This compound | Reaction with bromoaniline | Antibacterial, Antitubercular | Effective against multiple strains |

| 4-Bromo derivatives | Various coupling methods | Neuroactive | Enhanced receptor binding affinity |

Mécanisme D'action

The mechanism of action of N-benzyl-5-bromo-2-methoxybenzamide largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. The benzyl group may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparaison Avec Des Composés Similaires

Halogen Substitution (Br vs. Cl)

- N-Benzyl-5-Chloro-2-Methoxybenzamide : Replacing bromine with chlorine reduces molecular weight (MW: ~305 vs. ~350) and alters electronic properties. Chlorine’s smaller atomic radius and lower electronegativity may decrease steric hindrance and increase metabolic stability. However, bromine’s higher leaving-group ability enhances reactivity in cross-coupling reactions .

- 5-Chloro-2-Methoxy-N-Phenethylbenzamide: The phenethyl group (vs.

Methoxy vs. Hydroxy Groups

Heterocyclic Modifications

- However, synthetic complexity increases compared to the parent benzamide .

- 5-Bromo-N-Phenyl-2-(2H-Tetrazol-5-ylmethoxy)Benzamide : The tetrazole group enhances acidity (pKa ~4.9), mimicking carboxylic acids in drug design, and improves pharmacokinetic profiles .

Key Structural and Functional Insights

Benzyl vs. Alternative Substituents : The benzyl group in N-benzyl-5-bromo-2-methoxybenzamide balances lipophilicity and synthetic accessibility. Phenethyl or heterocyclic replacements (e.g., thiadiazole) enhance target engagement but complicate synthesis .

Halogen Positioning : Bromine at the 5-position optimizes steric and electronic effects for cross-coupling reactions, whereas 2-bromo analogs (e.g., ) may favor intramolecular cyclization .

Stability Considerations : Methoxy groups improve oxidative stability compared to hydroxyl analogs, though at the cost of reduced hydrogen-bonding capacity .

Activité Biologique

N-benzyl-5-bromo-2-methoxybenzamide is a compound of interest due to its diverse biological activities, including potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. This article presents a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

The mechanism of action of this compound involves interactions with specific molecular targets. The methoxy group enhances lipophilicity, allowing better membrane penetration. The bromine substituent may influence receptor binding affinity and selectivity. Studies suggest that the compound can modulate the activity of various enzymes and receptors, leading to its observed biological effects .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness against several cancer cell lines, including:

In these studies, the compound showed selective cytotoxicity, indicating potential for further development as an anticancer agent.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. It demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory assays. In animal models, it reduced inflammation markers significantly compared to controls. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors indicated that treatment with this compound resulted in a significant reduction in tumor volume compared to untreated controls. The treatment group exhibited a 50% decrease in tumor size after four weeks of administration .

Case Study 2: Antimicrobial Activity against Resistant Strains

Another study focused on the compound's efficacy against antibiotic-resistant strains of Staphylococcus aureus. Results showed that this compound inhibited growth at lower concentrations than traditional antibiotics, highlighting its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-benzyl-5-bromo-2-methoxybenzamide?

- Methodological Answer : The synthesis typically involves bromination of 2-methoxybenzoic acid followed by amidation with benzylamine. Key steps include:

- Step 1 : Bromination at the 5-position using bromine or NBS (N-bromosuccinimide) in a polar solvent (e.g., DCM or DMF) at 0–25°C .

- Step 2 : Activation of the carboxylic acid via chloride intermediates (e.g., using thionyl chloride) before coupling with benzylamine. Reaction temperatures are maintained between room temperature and reflux (40–80°C) .

- Critical Note : Solvent choice (e.g., dichloromethane for stepwise control vs. DMF for higher yields) and stoichiometric ratios of benzylamine (1.2–1.5 equivalents) are crucial for minimizing side products .

Q. Which spectroscopic techniques are most effective for characterizing N-benzyl-5-bromo-2-methoxybenzamide?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substitution patterns. The methoxy group ( ppm) and aromatic protons (split due to bromine’s deshielding effect) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW: 304.16 g/mol) and isotopic patterns (distinct Br/Br doublet) .

- IR : Stretching frequencies for amide C=O (~1650–1680 cm) and methoxy C-O (~1250 cm) validate functional groups .

Q. How does the bromine substituent influence the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility : Bromine increases hydrophobicity, limiting water solubility but enhancing solubility in DCM, DMF, or THF. Partition coefficients (logP) can be predicted via computational tools (e.g., PubChem data) .

- Reactivity : Bromine enables Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) for derivatization. Palladium catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO) are typically used in anhydrous THF at 60–80°C .

Advanced Research Questions

Q. How can catalytic methods improve the efficiency of N-benzyl-5-bromo-2-methoxybenzamide derivatization?

- Methodological Answer :

- Palladium-Catalyzed Coupling : Bromine at the 5-position allows regioselective cross-coupling. For example, coupling with pyrazine derivatives (e.g., 3-(pyrazin-2-yl)-1,2,4-oxadiazole) under Pd(OAc)/XPhos catalysis in toluene at 110°C yields biaryl hybrids with enhanced bioactivity .

- Photoredox Catalysis : Visible-light-mediated C-Br activation (e.g., using Ir(ppy)) enables radical-based functionalization, such as alkylation or arylation, under mild conditions (room temperature, DMSO) .

- Data-Driven Optimization : Reaction yields and selectivity are monitored via HPLC-MS, with DFT calculations (e.g., Gaussian 16) modeling transition states to predict regiochemical outcomes .

Q. What strategies resolve contradictions in reported biological activity data for N-benzyl-5-bromo-2-methoxybenzamide analogs?

- Methodological Answer :

- Control Experiments : Use DMSO as a negative control and structurally validated inhibitors (e.g., GroEL/ES inhibitors from E. coli) as positive controls in enzyme assays .

- SAR Studies : Systematically vary substituents (e.g., replacing methoxy with hydroxy or halogenating the benzyl group) to isolate pharmacophores. For example, 2-hydroxy analogs show improved binding to bacterial chaperones but reduced metabolic stability .

- Statistical Validation : Apply ANOVA or Student’s t-test to biological replicates (n ≥ 3) to assess significance. Conflicting IC values may arise from assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can computational modeling guide the design of N-benzyl-5-bromo-2-methoxybenzamide-based enzyme inhibitors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. The bromine and methoxy groups often occupy hydrophobic pockets in target enzymes (e.g., carbonic anhydrase IX) .

- MD Simulations : GROMACS simulations (50–100 ns) assess stability of ligand-enzyme complexes. Root-mean-square fluctuation (RMSF) analysis identifies flexible regions affecting binding .

- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity. Bromine’s metabolic liability (e.g., CYP450-mediated dehalogenation) may necessitate prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.